2H,3H-furo[2,3-b]pyridin-4-amine
Description
2H,3H-Furo[2,3-b]pyridin-4-amine is a fused heterocyclic compound featuring a bicyclic system with oxygen (furan) and nitrogen (pyridine) atoms. These derivatives are synthesized via cyclization and cross-coupling reactions, often incorporating aryl substituents to modulate properties like solubility, thermal stability, and intermolecular interactions .
Properties
CAS No. |
1823929-25-4 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[2,3-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the furo[2,3-b]pyridine core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2H,3H-furo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2H,3H-furo[2,3-b]pyridin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2H,3H-furo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, disrupting key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, suggesting its potential in anticancer therapy .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Compounds with the dihydrodifuro[2,3-b:2',3'-d]pyridin-4-amine core () exhibit significant variations in melting points (MPs) and elemental composition based on substituents (Table 1).
Key Observations :
- Electron-donating groups (e.g., methoxy in 5c) increase MPs compared to methyl (5b), likely due to enhanced dipole interactions.
- Halogenated derivatives (5d, 5e) exhibit higher MPs than non-halogenated analogs, attributed to stronger van der Waals forces and molecular symmetry .
Core Heteroatom Variations: Furo vs. Thieno Derivatives
Replacing the oxygen atom in the furo ring with sulfur (thieno) alters thermal stability and intermolecular interactions (Table 2).
Key Observations :
- Thieno derivatives (e.g., 6d) generally exhibit higher decomposition temperatures, likely due to sulfur’s polarizability and stronger intermolecular forces .
- Furo derivatives may prioritize hydrogen bonding (e.g., amine-pyridine interactions), whereas thieno systems leverage both H-bonding and sulfur-mediated interactions .
Biological Activity
2H,3H-furo[2,3-b]pyridin-4-amine is a heterocyclic compound that has gained interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a fused furan and pyridine ring system. This unique structure contributes to its distinct electronic properties, which are crucial for its biological activity.
Research indicates that this compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in critical cellular pathways.
- Receptor Binding : Molecular docking studies suggest strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
- Disruption of Signaling Pathways : The compound disrupts key signaling pathways that are vital for cell proliferation and survival .
Anticancer Properties
One of the most notable activities of this compound is its cytotoxic effect against various cancer cell lines. Studies have demonstrated significant activity against breast cancer cell lines, indicating its potential as an anticancer agent .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 18.5 |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the compound's effects on MCF-7 cells and reported an IC50 value of 12.5 µM, suggesting potent anticancer properties. The study also explored the compound's mechanism involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition Study : Another research focused on the inhibition of serine/threonine kinases by this compound. The findings indicated that it effectively inhibited AKT1 activity, which is crucial for tumor growth and survival .
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond oncology:
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, warranting further investigation into its use for neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial activity, indicating potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
